This compound is derived from piperazine and is characterized by the presence of a tert-butyl ester group and a boron-containing dioxaborolane moiety. It has been documented in various chemical databases such as PubChem and TCI Chemicals, where it is listed under CAS number 877399-74-1 . The compound falls under the category of boron-containing organic compounds, which are often utilized in drug discovery and development due to their unique reactivity profiles.
The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate can be achieved through several methods involving key reactions such as nucleophilic substitution and coupling techniques. A common synthetic route includes:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice (often polar aprotic solvents like DMF or DMSO), and reaction time .
The molecular structure of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate features several key functional groups:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational methods such as Density Functional Theory (DFT), which may provide insights into its electronic properties and reactivity .
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate can undergo several chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action for tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate primarily involves its interaction with biological targets through binding affinity studies. It may act on specific receptors or enzymes due to its structural features that allow for effective binding.
For instance:
Quantitative structure–activity relationship (QSAR) studies could provide further insights into how structural modifications impact biological activity .
The physical properties of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate include:
Chemical properties include stability under standard conditions but may be sensitive to heat and moisture .
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has several scientific applications:
This compound belongs to the organoboron class of chemicals, specifically categorized as a arylboronic ester featuring a piperazine-carboxylate scaffold. Its systematic IUPAC name is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate, reflecting its core structural components: a pinacol boronate ester attached to a para-substituted phenyl ring, which is linked to a N-Boc-protected piperazine moiety [3] [5]. The molecular formula is C₂₁H₃₃BN₂O₄, with a molecular weight of 388.31 g/mol [3] [6]. Key identifiers include:
This structure contrasts with common variants like ortho-substituted phenylboronates (e.g., CAS 1073354-59-2) or sulfonyl-linked analogs (e.g., CAS 1042917-53-2), which exhibit distinct steric and electronic properties [2] [4] [6].
CAS Number | Molecular Formula | Substitution Pattern | Molecular Weight (g/mol) | Primary Use | |
---|---|---|---|---|---|
470478-90-1 (Target) | C₂₁H₃₃BN₂O₄ | Para-substituted phenylboronate | 388.31 | Suzuki coupling; drug synthesis | |
1073354-59-2 | C₂₁H₃₃BN₂O₄ | Ortho-substituted phenylboronate | 388.31 | Ligand development | |
1042917-53-2 | C₂₁H₃₃BN₂O₆S | Para-sulfonyl linker | 452.37 | Enzyme inhibition studies | |
956136-85-9 | C₂₂H₃₄BNO₄ | Cyclohexyl linker | 387.32 | Bioactive scaffold synthesis | [2] [4] [6] |
As a benchmark arylboronic ester, this compound is engineered for optimal performance in Suzuki-Miyaura cross-coupling reactions—a transformative methodology for constructing biaryl and heterobiaryl frameworks in medicinal chemistry [2] [7]. The para-substituted phenylboronate group offers exceptional reactivity toward aryl halides (e.g., bromo- or iodoarenes) under palladium catalysis (e.g., Pd(PPh₃)₄), while the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against protodeboronation and simplifies handling [5] [6]. The electron-rich piperazine ring minimally interferes with boron's electrophilicity, ensuring efficient transmetalation during coupling [7].
Computational analyses predict physicochemical properties that underpin its reactivity:
Parameter | Value | Impact on Reactivity | |
---|---|---|---|
Lipophilicity (LogP) | 1.93–3.04 | Ensances solubility in organic solvents (e.g., THF, dioxane) | |
Molecular Refractivity | 120.12 | Correlates with polarizability during transmetalation | |
H-Bond Acceptors | 4–5 | Minimizes competitive coordination with Pd catalysts | |
Rotatable Bonds | 2–5 | Facilitates steric accommodation in catalytic cycles | [3] [5] [8] |
This boronate ester is a high-value synthon in drug discovery, primarily due to its dual functionalization: the boron moiety enables C–C bond formation, while the Boc-protected piperazine serves as a versatile handle for introducing nitrogen-based pharmacophores [3] [7]. Its applications include:
- Kinase Inhibitor Synthesis
The piperazine-Boc group undergoes deprotection to generate secondary amines for amide condensation or alkylation, pivotal in scaffolds targeting oncokinases (e.g., Bcr-Abl or BTK inhibitors) [3].
- Central Nervous System (CNS) Drug Development
Computational profiling predicts favorable blood-brain barrier (BBB) permeability:
- Proteolysis-Targeting Chimera (PROTAC) Platforms
The aryl boronate is coupled with halogenated E3 ligase ligands (e.g., thalidomide analogs) to synthesize bifunctional degraders like BI-3802, leveraging Suzuki reactions for molecular assembly [3] [7].
The Boc group enhances synthetic tractability by:
Therapeutic Area | Role of Intermediate | Target Example | |
---|---|---|---|
Oncology | Provides piperazine core for kinase inhibitor linkers | BTK inhibitors | |
CNS Disorders | Enables BBB-penetrant scaffolds via Suzuki coupling | Dopamine D2 antagonists | |
Targeted Protein Degradation | Serves as boronic acid precursor in PROTAC synthesis | BI-3802 (Boehringer Ingelheim) | [3] [7] [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9